molecular formula C10H12N2O2S2 B2832335 2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868216-40-4

2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2832335
CAS No.: 868216-40-4
M. Wt: 256.34
InChI Key: GJSBJHCIBMQYJJ-UHFFFAOYSA-N
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Description

2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole is an organic compound that features both a sulfone and a thioether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole typically involves the reaction of a suitable imidazole precursor with methylthiol and phenylsulfonyl chloride. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole is not fully understood. it is believed to interact with biological molecules through its sulfone and thioether groups. These interactions can lead to the inhibition of enzymes or the modulation of protein functions. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-1-(phenylsulfonyl)-imidazole
  • 2-(methylthio)-1-(phenylsulfonyl)-1H-imidazole
  • 2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Uniqueness

2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole is unique due to the combination of its sulfone and thioether functional groups, which provide distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-methylsulfanyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S2/c1-15-10-11-7-8-12(10)16(13,14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSBJHCIBMQYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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